molecular formula C7H2ClF2N B117424 5-Chloro-2,4-difluorobenzonitrile CAS No. 146780-26-9

5-Chloro-2,4-difluorobenzonitrile

Cat. No.: B117424
CAS No.: 146780-26-9
M. Wt: 173.55 g/mol
InChI Key: JPKFRPZCKNFWIJ-UHFFFAOYSA-N
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Description

5-Chloro-2,4-difluorobenzonitrile is an organic compound with the chemical formula C7H2ClF2N. It is characterized by the presence of chlorine, fluorine, and nitrile functional groups. This compound is a white solid and is known for its applications in various chemical processes .

Chemical Reactions Analysis

5-Chloro-2,4-difluorobenzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkali metal fluorides, hydrogen chloride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Chloro-2,4-difluorobenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways.

Comparison with Similar Compounds

5-Chloro-2,4-difluorobenzonitrile can be compared with other similar compounds, such as:

  • 2,4-Dichloro-5-fluorobenzonitrile
  • 2-Chloro-4,5-difluorobenzonitrile
  • 2,4-Difluorobenzonitrile

These compounds share similar functional groups but differ in their specific chemical properties and reactivity. The presence of different halogen atoms and their positions on the benzene ring contribute to the unique characteristics of each compound .

Properties

IUPAC Name

5-chloro-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKFRPZCKNFWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625400
Record name 5-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146780-26-9
Record name 5-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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